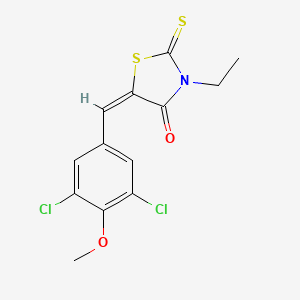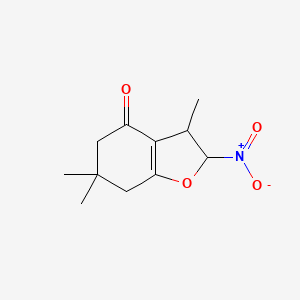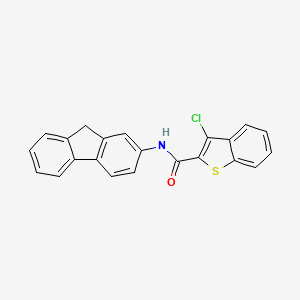
5-(3,5-dichloro-4-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dichloro-4-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in scientific research. This compound is also known as DCMET, and it belongs to the family of thiazolidinones.
Mécanisme D'action
The mechanism of action of DCMET involves the inhibition of tubulin polymerization, which is essential for cell division. DCMET binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCMET has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to induce oxidative stress, which leads to the production of reactive oxygen species (ROS) and DNA damage in cancer cells. DCMET also affects the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCMET in lab experiments is its potency and selectivity towards cancer cells. It has also shown low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using DCMET is its poor solubility in water, which can affect its bioavailability and effectiveness.
Orientations Futures
There are several future directions for the research on DCMET. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential in combination with other chemotherapeutic agents to enhance its anticancer effects. Additionally, further studies are needed to elucidate its mechanism of action and its impact on various signaling pathways involved in cancer progression.
Méthodes De Synthèse
The synthesis of DCMET involves the reaction of 3,5-dichloro-4-methoxybenzaldehyde with ethyl isothiocyanate and thiourea in the presence of a catalyst. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
DCMET has been extensively studied in scientific research for its potential anticancer properties. In vitro studies have shown that DCMET inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S2/c1-3-16-12(17)10(20-13(16)19)6-7-4-8(14)11(18-2)9(15)5-7/h4-6H,3H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLFFROFFSUQL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OC)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OC)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)
![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)

![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)


![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)